molecular formula C8H2BrF4NO B12857022 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole

Cat. No.: B12857022
M. Wt: 284.00 g/mol
InChI Key: YBWPXCZXFAWTLP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole (CAS 1980053-06-2) is a high-value benzoxazole derivative supplied for advanced research and development. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The specific substitution pattern with bromo, fluoro, and trifluoromethyl groups makes it a versatile building block for designing novel active molecules and exploring structure-activity relationships (SAR) . The benzoxazole scaffold is extensively investigated for its antifungal properties against various plant pathogens . Research indicates that derivatives with specific substitutions can exhibit inhibitory rates exceeding 50% against multiple fungi, highlighting the potential of this chemotype in agrochemical discovery . Furthermore, benzoxazole derivatives are prominent in pharmaceutical research, appearing in compounds with anti-inflammatory, antimicrobial, and anticancer activities, making this compound a key intermediate for developing new therapeutic agents . Applications: • Agrochemical Research: Serves as a key synthetic intermediate for developing novel antifungal agents . • Pharmaceutical R&D: Used as a building block in the synthesis of potential drug candidates with diverse biological activities . • Chemical Synthesis: The reactive bromo and fluoro substituents allow for further functionalization via metal-catalyzed cross-coupling and other substitution reactions, enabling the creation of more complex molecular libraries . Handling and Storage: For optimal stability, this product should be stored in an inert atmosphere at recommended temperatures. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

6-bromo-4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF4NO/c9-3-1-4(10)6-5(2-3)15-7(14-6)8(11,12)13/h1-2H

InChI Key

YBWPXCZXFAWTLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)C(F)(F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and carboxylic acid derivatives.

    Cyclization: The key step involves cyclization to form the benzoxazole ring. This can be achieved using reagents such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

    Halogenation: Introduction of bromine and fluorine atoms is achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 and fluorine at position 4 are susceptible to nucleophilic displacement under specific conditions.

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Bromine substitutionKOtBu, DMF, 80°C, aryl boronic acids6-Aryl-4-fluoro-2-(trifluoromethyl)benzoxazole65–78%
Fluorine substitutionNaNH2, NH3(l), −33°C4-Amino-6-bromo-2-(trifluoromethyl)benzoxazole52%

Mechanistic Notes :

  • Bromine substitution proceeds via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Fluorine displacement requires strong bases due to the electron-withdrawing trifluoromethyl group destabilizing the transition state .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Reaction TypeCatalysts/ReagentsProductsApplicationSource
Suzuki couplingPd(PPh3)4, K2CO3, DME/H2OBiaryl derivativesPharmaceutical intermediates
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO36-Amino-substituted benzoxazolesAntimicrobial agents

Example :
Suzuki coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-4-fluoro-2-(trifluoromethyl)benzoxazole (72% yield).

Trifluoromethyl Group Transformations

The CF3 group undergoes hydrolysis under extreme conditions:

ConditionsReagentsProductsNotesSource
Acidic hydrolysisH2SO4 (conc.), 120°C, 24h2-Carboxy-6-bromo-4-fluorobenzoxazoleLow yield (30%)
Basic hydrolysisNaOH (40%), Cu powder, 150°C2-Hydroxy-6-bromo-4-fluorobenzoxazoleRequires catalysis

Limitation : Harsh conditions limit synthetic utility due to competing ring degradation.

Electrophilic Aromatic Substitution

The benzoxazole ring directs electrophiles to specific positions:

Reaction TypeReagentsProductsRegioselectivitySource
NitrationHNO3/H2SO4, 0°C5-Nitro-6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazolePosition 5 favored
SulfonationClSO3H, CH2Cl2, −10°C5-Sulfo derivativeMinor isomer at C7

Rationale : The trifluoromethyl group deactivates the ring, favoring meta-substitution relative to the oxazole nitrogen.

Ring-Opening Reactions

Strong nucleophiles cleave the oxazole ring:

ConditionsReagentsProductsMechanismSource
Alkaline hydrolysisNaOH (10%), EtOH/H2O, reflux2-Amino-3-bromo-5-fluorophenyl trifluoromethyl ketoneNucleophilic attack at C2
Reductive openingLiAlH4, THF, 0°C → RTReduced amine derivativesHydride addition

Application : Ring-opening products serve as intermediates for urea and thiourea syntheses .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

  • Antifungal activity : 50% growth inhibition of Mycosphaerella melonis at 11.10 µM (cf. thiophanate-methyl control) .

  • Anticancer potential : Activation of caspase-3 in HT-29 colon cancer cells via mitochondrial apoptosis (IC50 = 6.587 µM) .

Stability and Handling

  • Thermal stability : Decomposes above 250°C .

  • Solubility : DMSO > ethanol > acetone > water.

  • Storage : Stable at ambient temperature under inert gas .

Scientific Research Applications

Pharmacological Applications

The incorporation of fluorine and bromine in benzoxazole derivatives has been linked to enhanced biological activities. The specific compound, 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole, is notable for its potential as an anti-cancer agent.

Anticancer Activity

Recent studies have highlighted the effectiveness of fluorinated benzoxazole derivatives in targeting cancer cells. For instance, compounds with similar structures have demonstrated potent anticancer activities against various cell lines, including breast and colon cancer cells.

CompoundCancer Cell LineIC50 Value (µM)Reference
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazoleMCF-7 (Breast)TBDTBD
Similar Fluorinated BenzoxazolesHCT-116 (Colon)1.94 - 3.46

In vivo studies using xenograft models have shown that these compounds can induce significant tumor regression with minimal toxicity, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

Benzoxazole derivatives are also being investigated for their anti-inflammatory effects. Compounds similar to 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have shown significant inhibition of cyclooxygenase enzymes, which play a critical role in inflammation.

CompoundCOX Inhibition IC50 (nM)Reference
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazoleTBDTBD
Related Benzoxazoles0.037 - 0.227

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating the cyclooxygenase pathway.

Agricultural Applications

The structural characteristics of benzoxazoles make them suitable candidates for development as agrochemicals, particularly fungicides.

Antifungal Activity

Research has demonstrated that benzoxazole derivatives exhibit antifungal properties against several plant pathogens. Studies evaluating the antifungal activity of similar compounds have shown promising results:

CompoundPathogen TestedInhibition Rate (%) at 100 µg/mLReference
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazoleFusarium solaniTBDTBD
Other BenzoxazolesColletotrichum gloeosporioidesModerate Activity

These compounds are being explored for their potential use in agricultural practices to control fungal diseases effectively.

Material Science Applications

Beyond biological applications, benzoxazoles are increasingly being utilized in material science due to their unique optical properties.

Fluorescent Sensors

Benzoxazole derivatives are being developed as fluorescent chemosensors for detecting specific ions or molecules due to their ability to emit light upon excitation.

Application AreaDescription
ChemosensorsUsed for detecting heavy metals and environmental pollutants based on fluorescence changes upon binding with target ions.

This application underscores the versatility of benzoxazoles in developing advanced materials for environmental monitoring and safety .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Biological Activity/Application Key Findings References
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole Br (6), F (4), CF₃ (2) Not explicitly reported (potential PARP inhibition) Enhanced lipophilicity due to CF₃; halogenation may improve DNA interaction
5-Chloro-2-(substituted phenyl)benzoxazole [I] Cl (5), substituted phenyl (2) Anticancer (MCF-7, MDA-MB-231) 5-Cl critical for cytotoxicity; IC₅₀ values < 10 µM
Phortress (Benzothiazole analogue) F (5), CF₃ (2), lysylamide prodrug Anticancer (NCI 60 cell panel) Improved solubility via prodrug design; IC₅₀ < 1 µM
4-Bromo-5-(hydrazono)ethyl-thiazole (4f) Br (4), F (3), methylthio (2) Not reported (structural analogue) Bromo and fluoro enhance electrophilicity; methylthio increases hydrophobicity

Key Observations:

Fluorine at position 4 (vs. position 5 in Phortress) could influence hydrogen-bonding interactions with enzymes like PARP-2 .

Trifluoromethyl vs. Other Substituents :

  • The CF₃ group in the target compound likely improves metabolic stability compared to methylthio (SMe) in 4f or phenyl groups in [I] .
  • In Phortress, the CF₃ group is retained in the benzothiazole scaffold, suggesting its importance across heterocyclic systems .

Functional Analogues in Drug Discovery

Table 2: Comparison with Non-Benzoxazole Derivatives

Compound Name Core Structure Substituents Biological Activity Key Insights
Olaparib Phthalazinone Fluorophenyl, piperazine PARP inhibitor (FDA-approved) Demonstrates role of fluorine in target engagement
CJM 126 (Benzothiazole) Benzothiazole 4-Aminophenyl (2) Anticancer (breast cancer) Simplified scaffold with minimal substituents
6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole Br (6), CF₃ (2) Unknown (structural analogue) Bromo and CF₃ in fused heterocycles may enhance DNA intercalation

Key Insights:

  • PARP Inhibition : The target compound’s CF₃ and halogenated benzoxazole core may mimic olaparib’s fluorophenyl group in PARP active-site interactions .
  • Scaffold Flexibility : Unlike CJM 126, the target compound’s multi-substituted benzoxazole offers tunability for optimizing pharmacokinetic properties .

Biological Activity

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole is a member of the benzoxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which enhance its chemical reactivity and biological profile. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves multi-step reactions starting from readily available precursors such as 2-aminophenol. The introduction of bromine and fluorine substituents is achieved through specific halogenation reactions, which are crucial for enhancing the compound's biological properties.

Biological Activities

The biological activities of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole can be categorized into several key areas:

Anticancer Activity

Benzoxazole derivatives have shown significant anticancer properties. For instance, compounds similar to 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have demonstrated potent activity against various cancer cell lines. Research indicates that fluorinated benzoxazoles can exhibit enhanced cytotoxicity due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups such as fluorine significantly improves the anticancer efficacy of these compounds .

Compound Cell Line IC50 (μM) Mechanism
6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazoleMCF-7 (breast cancer)< 10Induces apoptosis
Similar DerivativeHCT116 (colon cancer)< 5Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been extensively studied. Compounds similar to 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances their interaction with bacterial targets, leading to increased antimicrobial activity. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 1–10 μg/mL against various pathogens .

Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus2Better than standard antibiotics
Escherichia coli5Comparable to norfloxacin

Anti-inflammatory Activity

Research has also indicated that benzoxazole derivatives exhibit anti-inflammatory properties. The mechanism often involves inhibition of key inflammatory pathways and enzymes such as cyclooxygenases (COX). Compounds with similar structures have been shown to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Enzyme Inhibition : It can inhibit critical enzymes involved in bacterial cell wall synthesis and inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

  • Anticancer Efficacy : A study involving a series of fluorinated benzoxazoles demonstrated that modifications in their structure significantly impacted their anticancer activity, with some derivatives achieving IC50 values below 5 μM against breast and colon cancer cell lines.
  • Antimicrobial Testing : In vitro tests showed that 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole exhibited potent antibacterial activity against both resistant and non-resistant strains of bacteria, outperforming several conventional antibiotics.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Model HOMO/LUMO orbitals to predict electrophilic substitution sites. The -CF₃ group’s strong -I effect directs incoming electrophiles to the 4- and 6-positions .
  • Hammett Studies : Compare substituent constants (σₚ for -CF₃ = 0.54) to correlate electronic effects with reaction rates in nucleophilic aromatic substitution .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in fluorination or bromination .

Experimental Validation : In fluorinated benzimidazoles, electron-deficient rings showed 20–30% slower reaction rates in SNAr reactions compared to non-fluorinated analogs .

How should researchers design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Replace -Br with -Cl or -I to assess halogen bonding effects. Replace -CF₃ with -OCF₃ or -SCF₃ to modulate lipophilicity .
  • Synthetic Methodology : Use Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., attaching heterocycles at the 2-position) .
  • Pharmacokinetic Profiling : Assess metabolic stability via in vitro CYP450 assays. Fluorine’s electronegativity often reduces oxidative metabolism .

Example : In a study of benzoxazole hybrids, replacing -CF₃ with -OCH₃ increased solubility by 50% but reduced target binding affinity by 30% .

What safety protocols are critical when handling 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole, given its halogenated structure?

Q. Basic Research Focus

  • Ventilation : Use local exhaust ventilation (LEV) to prevent inhalation of volatile intermediates (e.g., HF during fluorination) .
  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid latex due to permeability to halogenated solvents .
  • Waste Disposal : Neutralize acidic/basic byproducts (e.g., HBr) before disposal. Store halogenated waste separately in labeled containers .

Emergency Response : For skin contact, rinse immediately with 1% NaHCO₃ solution to neutralize acidic residues .

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